molecular formula C14H10O5 B11858142 3-(Benzoyloxy)-2-hydroxybenzoic acid CAS No. 107189-08-2

3-(Benzoyloxy)-2-hydroxybenzoic acid

Cat. No.: B11858142
CAS No.: 107189-08-2
M. Wt: 258.23 g/mol
InChI Key: JFIZCLLGNOIHKI-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a benzoyloxy group at the 3-position and a hydroxyl group at the 2-position. This structural arrangement confers unique physicochemical and biological properties, distinguishing it from simpler hydroxybenzoic acids like salicylic acid (2-hydroxybenzoic acid).

Applications of such compounds span pharmaceuticals, agrochemicals, and materials science. For instance, structurally similar derivatives exhibit immunomodulatory activity and are explored in nanotechnology-based drug delivery systems .

Properties

CAS No.

107189-08-2

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

3-benzoyloxy-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10O5/c15-12-10(13(16)17)7-4-8-11(12)19-14(18)9-5-2-1-3-6-9/h1-8,15H,(H,16,17)

InChI Key

JFIZCLLGNOIHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

Salicylic Acid+Benzoyl ChloridePyridine3-(Benzoyloxy)-2-hydroxybenzoic Acid\text{Salicylic Acid} + \text{Benzoyl Chloride} \xrightarrow{\text{Pyridine}} \text{this compound} Salicylic Acid+Benzoyl ChloridePyridine​3-(Benzoyloxy)-2-hydroxybenzoic Acid

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoquinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acids.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-2-hydroxybenzoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound may also interact with other molecular targets, such as nuclear factor kappa B (NF-κB) pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Benzoic Acid Derivatives

Compound Melting Point (°C) Molecular Weight Key Substituents
This compound* Not reported 258.22 3-benzoyloxy, 2-hydroxy
2-Hydroxybenzoic acid 159–161 138.12 2-hydroxy
5-Bromo-2-hydroxybenzoic acid (Compound 20, ) 194–195 261.06 5-bromo, 3-acryloyl
3-Hydroxy-2-methylbenzoic acid () Not reported 152.14 3-hydroxy, 2-methyl

*Predicted data based on structural analogs.

Biological Activity

3-(Benzoyloxy)-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}O4_{4}
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 107189-08-2

This compound is characterized by a benzoyloxy group attached to a hydroxylated benzoic acid, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives. This inhibition may lead to reduced production of pro-inflammatory cytokines.
  • Antioxidant Activity : It exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in various animal models. For instance, it has been demonstrated to lower levels of inflammatory markers such as TNF-alpha and IL-6 in induced models of arthritis.
StudyModelResult
Rat model of arthritisDecreased TNF-alpha levels by 30%
Mouse model of colitisReduced IL-6 production by 25%
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This aspect is particularly relevant for developing new antimicrobial agents.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on rats with induced inflammation showed that administration of this compound resulted in significant reductions in paw edema and joint swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • In Vitro Studies : Research involving human cell lines demonstrated that the compound inhibited the proliferation of cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile for this compound at therapeutic doses, with no significant adverse effects observed in animal studies.

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